Cyclohexyl 2-oxopropanoate

Description

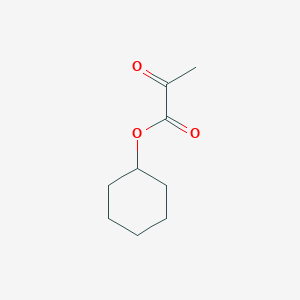

Cyclohexyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) with a cyclohexyl substituent. Its structure combines a ketone group (oxo) and an ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers.

Properties

CAS No. |

6963-43-5 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

cyclohexyl 2-oxopropanoate |

InChI |

InChI=1S/C9H14O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |

InChI Key |

WOWNVQQLMHCAFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: this compound derivatives.

Reduction: Cyclohexyl 2-hydroxypropanoate.

Substitution: Cyclohexyl 2-aminopropanoate or cyclohexyl 2-alkoxypropanoate.

Scientific Research Applications

Cyclohexyl 2-oxopropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions in biological systems, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)

- Structure : Features a cyclopentyl ring substituted with an oxo group and an ethyl ester .

- Safety data indicates volatility, requiring precautions during handling .

- Applications : Likely used in ketone-based syntheses or as a precursor for heterocyclic compounds.

3-(2-Oxocyclohexyl)propanoic Acid (CAS 2275-26-5)

- Structure : Carboxylic acid derivative with a cyclohexyl-oxo group .

- Properties : Acidic (pKa ~4–5 estimated) and higher water solubility compared to esters.

- Applications : Intermediate in pharmaceuticals or polymer synthesis due to reactive carboxylic acid group.

Cyclohexyl Isobutyrate (CAS 1129-47-1)

- Structure: Branched isobutyrate ester (2-methylpropanoate) .

- Properties : Lower polarity (density 0.9489 g/cm³, boiling point ~259.9°C) compared to linear esters.

- Applications : Used in fragrances or plasticizers due to stability and low volatility.

Substituent and Reactivity Comparisons

Nitro-Substituted Analogs

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Yield: 50% in synthesis, indicating moderate reactivity . Applications: Likely intermediate for nitro-containing pharmaceuticals or explosives.

Phosphonate Derivatives

- Cyclohexyl Methylphosphonate (CAS 19408-84-5): Structure: Phosphonate group replaces the ester, enhancing thermal stability . Applications: Used in flame retardants or organophosphorus agrochemicals.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Cyclohexyl 2-oxopropanoate* | C₉H₁₄O₃ | 170.21 | ~250–260 (est.) | Ester, ketone |

| Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | C₁₀H₁₄O₄ | 198.21 | N/A | Ester, dual ketones |

| 3-(2-Oxocyclohexyl)propanoic acid | C₉H₁₄O₃ | 170.21 | N/A | Carboxylic acid, ketone |

| Cyclohexyl isobutyrate | C₁₀H₁₈O₂ | 170.25 | 259.9 | Branched ester |

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.